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Abstract
Flonoltinib (also known as AST-487) is a potent and selective dual inhibitor of Janus kinase 2

(JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its discovery represents a significant

advancement in the targeted therapy of myeloproliferative neoplasms (MPNs) and acute

myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery,

synthesis, and biological evaluation of Flonoltinib. It details the compound's unique

mechanism of action, including its high selectivity for the JH2 pseudokinase domain of JAK2,

and summarizes key preclinical and clinical findings. This document is intended to serve as a

comprehensive resource for researchers and drug development professionals in the field of

oncology and medicinal chemistry.

Introduction
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders

characterized by the overproduction of one or more myeloid cell lineages. A key driver of many

MPNs is the JAK2 V617F mutation, which leads to constitutive activation of the JAK/STAT

signaling pathway.[1] Similarly, mutations in FLT3 are common in acute myeloid leukemia.

Flonoltinib was developed as a dual inhibitor to target these key oncogenic drivers.[2] Unlike

many other JAK2 inhibitors that bind to the active kinase domain (JH1), Flonoltinib exhibits a

unique binding mode, showing a strong affinity for the pseudokinase domain (JH2), which

contributes to its high selectivity for JAK2 over other JAK family members.[3][4]
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Discovery and Synthesis
Flonoltinib, chemically named 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-

methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol, was identified

through a focused drug discovery program aimed at developing potent and selective dual

JAK2/FLT3 inhibitors.[3][4] The synthesis of Flonoltinib involves a multi-step process, likely

centered around key cross-coupling reactions to construct the core heterocyclic scaffold.

Synthetic Pathway Workflow
While the specific, step-by-step synthesis protocol is proprietary, the general synthetic strategy

for compounds of this class, such as 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives, typically

involves a convergent approach. This would likely include a Suzuki coupling reaction to form

the pyrazolyl-pyrimidine core, followed by a Buchwald-Hartwig amination to introduce the

substituted aniline moiety.
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Caption: A generalized workflow for the synthesis of Flonoltinib.

Key Synthetic Reactions (General Protocols)
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Suzuki Coupling:

Objective: To form the C-C bond between the pyrazole and pyrimidine rings.

Reagents: A pyrazole boronic acid or ester, a dihalopyrimidine, a palladium catalyst (e.g.,

Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

Solvent: A mixture of solvents such as 1,4-dioxane and water.

Procedure: The reactants, catalyst, and base are combined in the solvent system and heated

under an inert atmosphere until the reaction is complete. The product is then isolated and

purified.

Buchwald-Hartwig Amination:

Objective: To form the C-N bond between the pyrazolyl-pyrimidine intermediate and the

substituted aniline.

Reagents: The chloropyrimidinyl intermediate, the amine-containing side chain, a palladium

catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g.,

Cs₂CO₃).

Solvent: An aprotic polar solvent such as 1,4-dioxane or toluene.

Procedure: The aryl halide, amine, catalyst, ligand, and base are heated in the solvent under

an inert atmosphere. Following the reaction, the product is isolated and purified.

Mechanism of Action and Biological Activity
Flonoltinib is a highly selective inhibitor of JAK2 and FLT3. Its mechanism of action is

distinguished by its preferential binding to the pseudokinase (JH2) domain of JAK2, leading to

allosteric inhibition.[3] This contrasts with many other JAK inhibitors that compete with ATP in

the kinase (JH1) domain.

Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth

factors. In MPNs, the JAK2 V617F mutation leads to constitutive activation of this pathway,
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resulting in uncontrolled cell proliferation and survival. Flonoltinib inhibits the phosphorylation

of JAK2 and its downstream targets, STAT3 and STAT5, thereby blocking this aberrant

signaling.[4]
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Caption: Inhibition of the JAK/STAT pathway by Flonoltinib.

In Vitro Activity
Flonoltinib has demonstrated potent inhibitory activity against JAK2 and FLT3 kinases, as well

as in various cell-based assays.

Target/Cell Line IC₅₀ (nM) Reference

Kinase Assays

JAK1 26 [2]

JAK2 0.7 [2]

JAK2 V617F 1.4 [5]

JAK3 39 [2]

FLT3 4 [2]

Cell-Based Assays

HEL (JAK2 V617F) ~200 [5]

Ba/F3-JAK2V617F ~200 [5]

MV4-11 (FLT3-ITD) <100 [5]

In Vivo Efficacy
In preclinical murine models of MPNs, Flonoltinib has shown significant efficacy in reducing

splenomegaly, improving survival, and mitigating bone marrow fibrosis.[4] It exhibits favorable

pharmacokinetic properties with good oral bioavailability and significant accumulation in tumor-

bearing tissues.[4]
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Animal Model Dosing Key Outcomes Reference

Ba/F3-JAK2V617F

Xenograft
15-30 mg/kg, oral, bid

Reduced

splenomegaly,

prolonged survival

[4]

JAK2V617F Bone

Marrow Transplant
Not specified

Reduced spleen and

bone marrow fibrosis
[4]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC₅₀ of Flonoltinib against target kinases.

Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay or an ADP-Glo™ kinase assay.

Procedure (ADP-Glo™):

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic

peptide), and ATP in a kinase buffer.

Add serial dilutions of Flonoltinib to the reaction mixture.

Incubate at room temperature to allow the kinase reaction to proceed.

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Measure luminescence using a plate reader. The signal is proportional to the amount of

ADP formed and thus to kinase activity.

Calculate IC₅₀ values from the dose-response curves.

Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Flonoltinib on the proliferation of cancer cell lines.
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Procedure:

Seed cells (e.g., HEL or MV4-11) in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of Flonoltinib for a specified period (e.g., 72

hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Phospho-STAT5
Objective: To determine the effect of Flonoltinib on the phosphorylation of STAT5 in cell

lines.

Procedure:

Treat cells (e.g., HEL cells) with Flonoltinib for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with a primary antibody specific for phospho-STAT5.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin) to

ensure equal protein loading.
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In Vivo Efficacy Study in a Murine MPN Model
Objective: To evaluate the anti-tumor activity of Flonoltinib in a mouse model of MPN.

Workflow:

Culture Ba/F3-JAK2V617F cells Inject cells into mice Administer Flonoltinib or vehicle Monitor tumor growth and animal health Endpoint analysis (e.g., spleen weight)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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